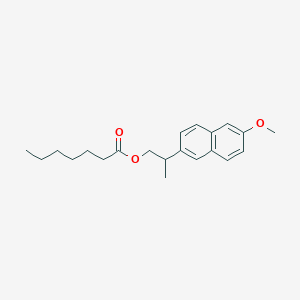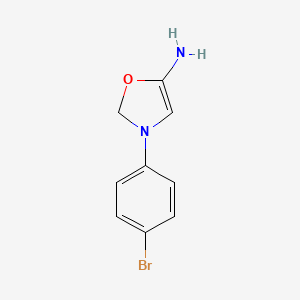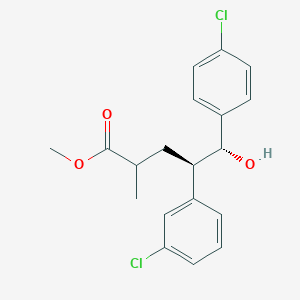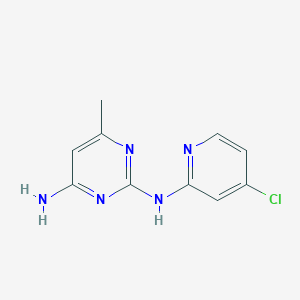
Heptanoic acid, 2-(6-methoxy-2-naphthalenyl)propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptanoic acid, 2-(6-methoxy-2-naphthalenyl)propyl ester is an organic compound with the molecular formula C21H28O3 and a molecular weight of 328.45 g/mol . This compound is typically a colorless to pale yellow oily liquid . It is known for its unique chemical structure, which includes a heptanoic acid esterified with a 2-(6-methoxy-2-naphthalenyl)propyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of heptanoic acid, 2-(6-methoxy-2-naphthalenyl)propyl ester typically involves the esterification of heptanoic acid with 2-(6-methoxy-2-naphthalenyl)propanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Heptanoic acid, 2-(6-methoxy-2-naphthalenyl)propyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohols.
Substitution: The methoxy group on the naphthalene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Heptanoic acid and 2-(6-methoxy-2-naphthalenyl)propanoic acid.
Reduction: 2-(6-methoxy-2-naphthalenyl)propanol and heptanol.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Heptanoic acid, 2-(6-methoxy-2-naphthalenyl)propyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of heptanoic acid, 2-(6-methoxy-2-naphthalenyl)propyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which then interact with cellular targets to exert their effects. The methoxy group on the naphthalene ring may also play a role in modulating the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptanoic acid, 2-propyl-, methyl ester: Similar in structure but lacks the naphthalene ring.
Heptanoic acid, 2-methyl-, methyl ester: Contains a methyl group instead of the 2-(6-methoxy-2-naphthalenyl)propyl group.
Uniqueness
Heptanoic acid, 2-(6-methoxy-2-naphthalenyl)propyl ester is unique due to the presence of the 6-methoxy-2-naphthalenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other heptanoic acid esters and contributes to its specific applications and activities .
Eigenschaften
Molekularformel |
C21H28O3 |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
2-(6-methoxynaphthalen-2-yl)propyl heptanoate |
InChI |
InChI=1S/C21H28O3/c1-4-5-6-7-8-21(22)24-15-16(2)17-9-10-19-14-20(23-3)12-11-18(19)13-17/h9-14,16H,4-8,15H2,1-3H3 |
InChI-Schlüssel |
YSHXCTAWYAXTDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)OCC(C)C1=CC2=C(C=C1)C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3,3-dimethyl-2-[2-(methylamino)propanoylamino]butanoyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14797116.png)





![2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B14797143.png)
![(E)-but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B14797147.png)





